(R)-(+)-3-Benzyloxy-1,2-propanediol (R)-(+)-3-Benzyloxy-1,2-propanediol
Brand Name: Vulcanchem
CAS No.: 56552-80-8
VCID: VC20873589
InChI: InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
SMILES: C1=CC=C(C=C1)COCC(CO)O
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

(R)-(+)-3-Benzyloxy-1,2-propanediol

CAS No.: 56552-80-8

Cat. No.: VC20873589

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-3-Benzyloxy-1,2-propanediol - 56552-80-8

Specification

CAS No. 56552-80-8
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name (2R)-3-phenylmethoxypropane-1,2-diol
Standard InChI InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
Standard InChI Key LWCIBYRXSHRIAP-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H](CO)O
SMILES C1=CC=C(C=C1)COCC(CO)O
Canonical SMILES C1=CC=C(C=C1)COCC(CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator